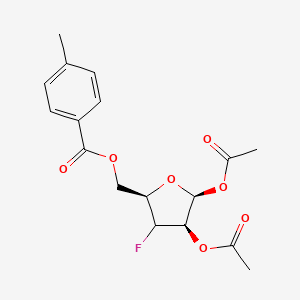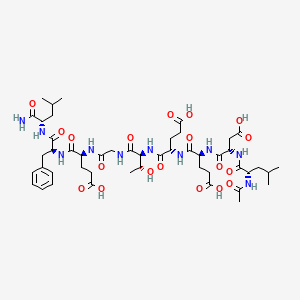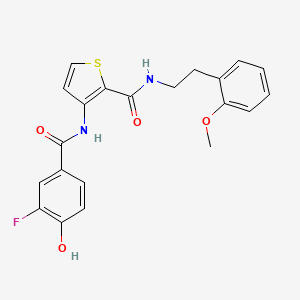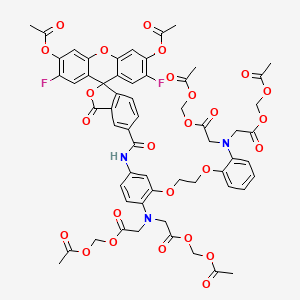
Oregon-BAPTA Green 1AM
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oregon-BAPTA Green 1AM, also known as Oregon Green 488 BAPTA 1AM, is a fluorescent calcium indicator. It is composed of a green fluorescent probe, Oregon Green 488, and a cell-permeable calcium chelator, BAPTA AM. This compound is widely used in calcium signaling investigations due to its ability to exhibit increased fluorescence upon binding with calcium ions (Ca²⁺) .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Oregon-BAPTA Green 1AM involves the conjugation of the green fluorescent dye Oregon Green 488 with the calcium chelator BAPTA AM. The process typically includes the following steps:
Synthesis of Oregon Green 488: This involves the preparation of the fluorescent dye through a series of organic reactions, including nitration, reduction, and coupling reactions.
Conjugation with BAPTA AM: The Oregon Green 488 dye is then conjugated with BAPTA AM through esterification reactions under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Precursors: Large-scale synthesis of Oregon Green 488 and BAPTA AM.
Conjugation and Purification: The conjugation reaction is carried out in large reactors, followed by purification steps such as chromatography to obtain high-purity this compound.
化学反応の分析
Types of Reactions: Oregon-BAPTA Green 1AM primarily undergoes complexation reactions with calcium ions (Ca²⁺). Upon binding with Ca²⁺, the fluorescence intensity of the compound increases significantly.
Common Reagents and Conditions:
Calcium Ions (Ca²⁺): The primary reagent that interacts with this compound.
Buffer Solutions: Typically, HEPES or Hanks’ balanced salt solution (HHBS) is used to maintain physiological pH during experiments.
Major Products Formed:
Fluorescent Complex: The major product formed is the fluorescent complex of this compound with calcium ions, which exhibits enhanced fluorescence.
科学的研究の応用
Oregon-BAPTA Green 1AM has a wide range of applications in scientific research, including but not limited to:
Chemistry:
Calcium Signaling Studies: Used to measure intracellular calcium levels and study calcium signaling pathways.
Biology:
Cell Imaging: Utilized in fluorescence microscopy to visualize calcium dynamics in living cells.
Flow Cytometry: Employed to analyze calcium flux in cell populations.
Medicine:
Drug Screening: Used in high-throughput screening assays to identify compounds that modulate calcium signaling.
Neuroscience: Applied in studies of neuronal activity and synaptic transmission.
Industry:
Pharmaceutical Research: Used in the development of new drugs targeting calcium signaling pathways.
作用機序
The mechanism of action of Oregon-BAPTA Green 1AM involves the following steps:
Cell Permeation: The compound permeates the cell membrane due to its AM ester form.
Hydrolysis: Once inside the cell, esterases hydrolyze the AM ester, converting it to the active form.
Calcium Binding: The active form binds to intracellular calcium ions (Ca²⁺), resulting in a significant increase in fluorescence intensity.
Fluorescence Detection: The enhanced fluorescence is detected using fluorescence microscopy or flow cytometry, allowing for the measurement of intracellular calcium levels.
類似化合物との比較
Fluo-3: A widely used green fluorescent calcium indicator with similar excitation and emission wavelengths.
Fluo-4: An analog of Fluo-3 with improved fluorescence properties.
Calcium Green-1: Another green fluorescent calcium indicator with similar spectral characteristics.
Cal-520: A highly sensitive calcium indicator with a similar excitation/emission profile.
Uniqueness:
Spectral Properties: Oregon-BAPTA Green 1AM has a unique excitation maximum at 494 nm and emission maximum at 523 nm, providing a distinct fluorescence signal.
Cell Permeability: The AM ester form allows for efficient cell loading and intracellular calcium detection.
High Affinity: It exhibits a high affinity for calcium ions, making it suitable for detecting low concentrations of Ca²⁺.
特性
分子式 |
C59H53F2N3O26 |
|---|---|
分子量 |
1258.0 g/mol |
IUPAC名 |
acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate |
InChI |
InChI=1S/C59H53F2N3O26/c1-31(65)79-27-83-53(71)23-63(24-54(72)84-28-80-32(2)66)45-9-7-8-10-47(45)77-15-16-78-52-18-38(12-14-46(52)64(25-55(73)85-29-81-33(3)67)26-56(74)86-30-82-34(4)68)62-57(75)37-11-13-40-39(17-37)58(76)90-59(40)41-19-43(60)50(87-35(5)69)21-48(41)89-49-22-51(88-36(6)70)44(61)20-42(49)59/h7-14,17-22H,15-16,23-30H2,1-6H3,(H,62,75) |
InChIキー |
NQVWLDWXFNDFLA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C4(C5=CC(=C(C=C5OC6=CC(=C(C=C64)F)OC(=O)C)OC(=O)C)F)OC3=O)OCCOC7=CC=CC=C7N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


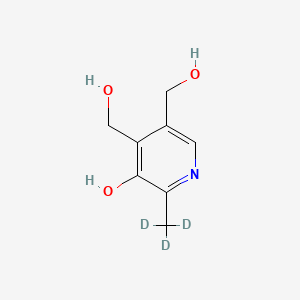
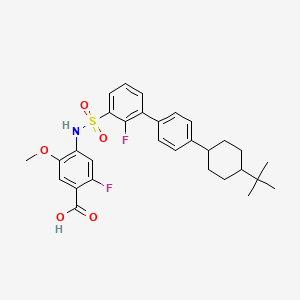
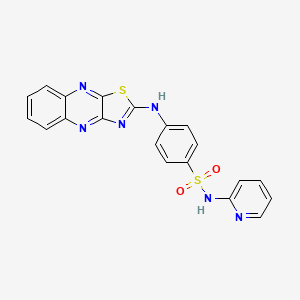
![1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386338.png)
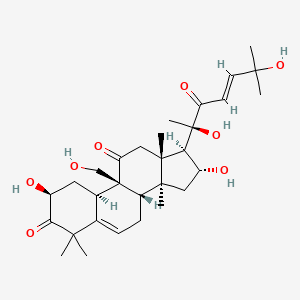
![N-[5-(4-cyclohexylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-2-fluoroprop-2-enamide](/img/structure/B12386343.png)
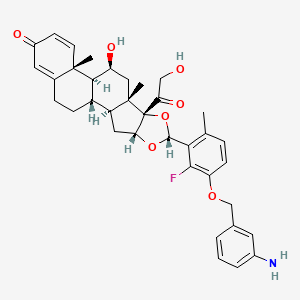
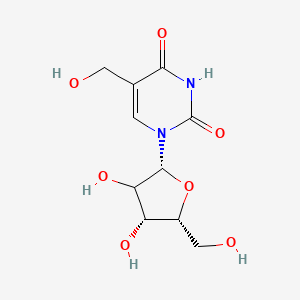
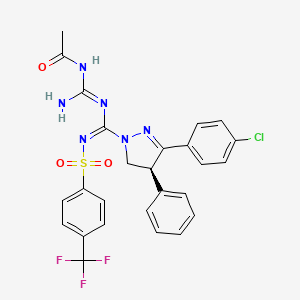
![(2r)-2-[[(1r,2s,3r,4r,5r)-4-Acetamido-2-[(2s,3r,4r,5s,6r)-3-Acetamido-6-(Hydroxymethyl)-4,5-Bis(Oxidanyl)oxan-2-Yl]oxy-6,8-Dioxabicyclo[3.2.1]octan-3-Yl]oxy]propanoic Acid](/img/structure/B12386366.png)
![(1R,3S)-2-(2-chloro-1-oxoethyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid methyl ester](/img/structure/B12386372.png)
